4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid
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Overview
Description
4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36 g/mol. This compound is known for its thiazole moiety, which is a versatile structure contributing to the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid typically involves the use of dry acetonitrile as a solvent. The reaction is facilitated by N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to obtain intermediates, which are further treated to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid is widely used in scientific research for various applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole moiety plays a crucial role in binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Oxo-4-((2-(2-phenylthiazol-4-yl)ethyl)amino)butanoic acid include:
Uniqueness
What sets this compound apart is its specific thiazole structure, which imparts unique biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-oxo-4-[2-(2-phenyl-1,3-thiazol-4-yl)ethylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(6-7-14(19)20)16-9-8-12-10-21-15(17-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOKPJEOWHLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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